molecular formula C11H14O3 B2955038 2-(2-Phenylpropoxy)acetic acid CAS No. 189012-79-1

2-(2-Phenylpropoxy)acetic acid

Cat. No. B2955038
CAS RN: 189012-79-1
M. Wt: 194.23
InChI Key: USYWNHKVZFGJLS-UHFFFAOYSA-N
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Description

2-(2-Phenylpropoxy)acetic acid is an organic compound with the molecular weight of 194.23 . It is a liquid at room temperature . The IUPAC name for this compound is (2-phenylpropoxy)acetic acid .

Safety and Hazards

The safety information available indicates that 2-(2-Phenylpropoxy)acetic acid has a GHS07 pictogram, with the signal word being "Warning" . The hazard statements include H302 . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

Mechanism of Action

Target of Action

This compound is a derivative of acetic acid, which is known to interact with various enzymes and receptors in the body

Mode of Action

The mode of action of 2-(2-Phenylpropoxy)acetic acid is not well-understood at this time. As a derivative of acetic acid, it may share some of the same interactions with biological systems. Acetic acid is known to participate in various biochemical reactions, including the acetyl-CoA pathway . .

Biochemical Pathways

Acetic acid, a related compound, is known to be involved in the reductive acetyl-coa pathway or the wood‒ljungdahl pathway . This pathway is the only known pathway of CO2 fixation coupled to energy storage

Pharmacokinetics

Related compounds such as 2-phenoxyethanol have been studied, and it was found that they are rapidly absorbed and extensively metabolized to form phenoxyacetic acid . The majority of the compound and its derivatives were excreted in urine . These findings may provide some insight into the potential ADME properties of 2-(2-Phenylpropoxy)acetic acid, but direct studies on this compound are needed.

Result of Action

The molecular and cellular effects of 2-(2-Phenylpropoxy)acetic acid are not well-documented. Given its structural similarity to acetic acid, it may share some of the same effects. For example, acetic acid is known to have antimicrobial properties and is used to treat infections of the external auditory canal . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of related compounds like 2-phenylethanol and indole-3-acetic acid (IAA) by certain microorganisms is closely linked to the growth state of the microorganisms and environmental factors . .

properties

IUPAC Name

2-(2-phenylpropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(7-14-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYWNHKVZFGJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The subtitle compound (14.95 g) was prepared according to the procedure in example 6 part a using 2-phenyl-1-propanol (13.6 g), t-butylbromoacetate (19.5 g), tetrabutylammoniumbromide (3.2 g), toluene (70 ml), 50% aqueous sodium hydroxide (25 ml).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
catalyst
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

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